molecular formula C20H19ClF3N5O3S B2930408 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide CAS No. 338761-18-5

8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide

Cat. No. B2930408
M. Wt: 501.91
InChI Key: UXKCTTPLBBGGOS-UHFFFAOYSA-N
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Description

The compound “8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a trifluoromethyl group, a pyridine moiety, and a spiro[4.5]decane structure. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the trifluoromethyl group and the pyridine moiety. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the trifluoromethyl group and the pyridine moiety. These groups contribute to the unique physicochemical properties of the compound .

Scientific Research Applications

Agrochemical Industry

TFMP and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceutical Industry

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . It is in the highest demand among all the TFMP derivatives .

Organic Synthesis

3-chloro-5-(trifluoromethyl)pyridin-2-ol, a TFMP derivative, is a commonly used reagent in organic synthesis . It is widely used in the fields of drug synthesis, pesticide synthesis, and material chemistry . As a fluoro-substituted reagent, it can participate in alkylation reaction, chlorination reaction, and so on .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), another TFMP derivative, is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

6. Control of Parasites and Disease Vectors With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Development of Fluorinated Organic Chemicals

Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Manufacturing of TFMP Derivatives

The demand for TFMP derivatives has been increasing steadily in the last 30 years . In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Use in Material Chemistry

3-chloro-5-(trifluoromethyl)pyridin-2-ol, a TFMP derivative, is widely used in the field of material chemistry . As a fluoro-substituted reagent, it can participate in various reactions, such as alkylation and chlorination .

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N5O3S/c21-16-11-13(20(22,23)24)12-25-17(16)27-7-5-19(6-8-27)28(9-10-32-19)18(33)26-14-1-3-15(4-2-14)29(30)31/h1-4,11-12H,5-10H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKCTTPLBBGGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide

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